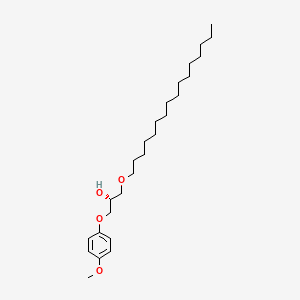
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- typically involves the reaction of 2-propanol with hexadecyloxy and 4-methoxyphenoxy groups under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: This reaction can reduce the compound to a simpler alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a simpler alcohol.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological membranes and its role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the formulation of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways and affect cellular processes through its hydrophobic and hydrophilic regions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-(hexadecyloxy)-3-(4-hydroxyphenoxy)-
- 2-Propanol, 1-(hexadecyloxy)-3-(4-ethoxyphenoxy)-
Uniqueness
2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
156737-65-4 |
|---|---|
Molekularformel |
C26H46O4 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(2R)-1-hexadecoxy-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-22-24(27)23-30-26-19-17-25(28-2)18-20-26/h17-20,24,27H,3-16,21-23H2,1-2H3/t24-/m1/s1 |
InChI-Schlüssel |
XNTHFVKFSCTXNY-XMMPIXPASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COC1=CC=C(C=C1)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
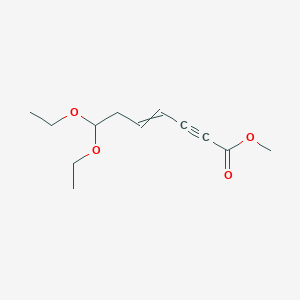

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
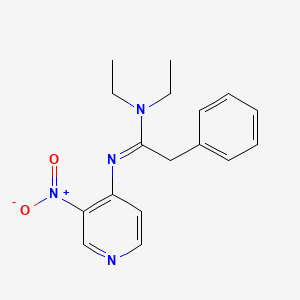
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
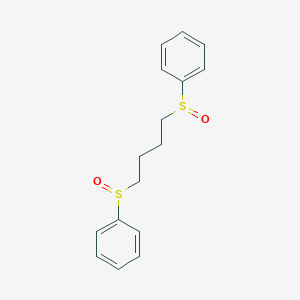
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
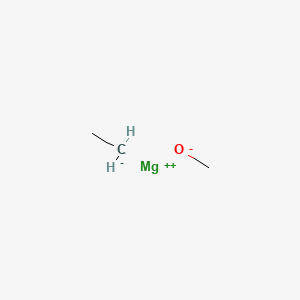
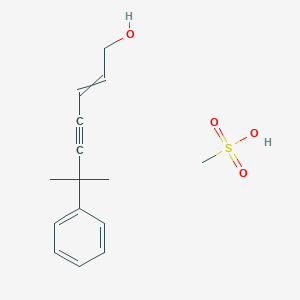

![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
